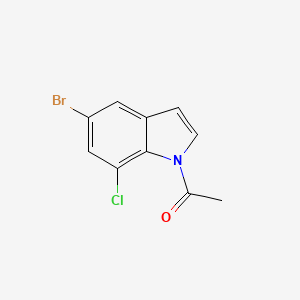

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone

Description

BenchChem offers high-quality 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-bromo-7-chloroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWFHTIPZJKUAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=CC(=CC(=C21)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646834 |

Source

|

| Record name | 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-44-1 |

Source

|

| Record name | 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone" synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone, a halogenated indole derivative of interest in medicinal chemistry and materials science. The synthesis leverages the robust and versatile Fischer indole synthesis to construct the core 5-bromo-7-chloro-1H-indole intermediate, followed by a standard N-acetylation to yield the final target compound. This document outlines the underlying chemical principles, provides detailed, step-by-step experimental protocols, and emphasizes the rationale behind the selection of reagents and reaction conditions to ensure reproducibility and high yield. All procedures are grounded in established chemical literature to ensure scientific integrity and trustworthiness for researchers and drug development professionals.

Introduction and Retrosynthetic Strategy

Halogenated indoles are privileged scaffolds in drug discovery, serving as key building blocks for a wide range of biologically active compounds. The title compound, 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone, features a specific disubstitution pattern (5-bromo, 7-chloro) and an N-acetyl group, which can modulate the electronic properties and metabolic stability of the indole ring. The presence of distinct halogen atoms at the 5- and 7-positions offers orthogonal handles for further functionalization via cross-coupling reactions.

A logical retrosynthetic analysis of the target molecule suggests a straightforward two-step approach. The primary disconnection is at the N-acyl bond, leading back to the 5-bromo-7-chloro-1H-indole core and an acetylating agent. This indole intermediate can, in turn, be synthesized via a classical Fischer indole synthesis from the corresponding (4-bromo-2-chlorophenyl)hydrazine and a suitable carbonyl partner.

Retrosynthetic Pathway Diagram

Caption: Retrosynthetic analysis of the target compound.

Part I: Synthesis of 5-Bromo-7-chloro-1H-indole (Intermediate)

The cornerstone of this synthesis is the construction of the disubstituted indole ring system. The Fischer indole synthesis is the chosen method due to its reliability and the commercial availability of the required precursors. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from a phenylhydrazine and a carbonyl compound.

Principle of the Fischer Indole Synthesis

The reaction proceeds via several key steps:

-

Hydrazone Formation: (4-Bromo-2-chlorophenyl)hydrazine reacts with an acetaldehyde equivalent (such as pyruvic acid followed by decarboxylation, or more directly with acetaldehyde itself) to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

-Sigmatropic Rearrangement: A concerted, acid-catalyzed rearrangement (the key step) occurs, forming a new C-C bond and breaking the N-N bond.

-

Aromatization: The resulting intermediate loses ammonia (or an amine) to form the aromatic indole ring.

The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, is critical for driving the cyclization and dehydration steps efficiently.

Detailed Experimental Protocol

Reaction Scheme:

(4-Bromo-2-chlorophenyl)hydrazine + Acetaldehyde → [H+] → 5-Bromo-7-chloro-1H-indole

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| (4-Bromo-2-chlorophenyl)hydrazine | 221.46 | 10.0 | 2.21 g | Starting material |

| Acetaldehyde | 44.05 | 12.0 | 0.75 mL (d=0.784) | Use freshly distilled |

| Ethanol (Absolute) | 46.07 | - | 50 mL | Solvent |

| Sulfuric Acid (Concentrated) | 98.08 | - | 5 mL | Catalyst |

| Sodium Bicarbonate (Sat. aq.) | - | - | ~100 mL | For neutralization |

| Ethyl Acetate | - | - | ~150 mL | For extraction |

| Brine (Sat. aq. NaCl) | - | - | ~50 mL | For washing |

| Anhydrous Magnesium Sulfate (MgSO4) | - | - | ~5 g | For drying |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-bromo-2-chlorophenyl)hydrazine (2.21 g, 10.0 mmol) and absolute ethanol (50 mL).

-

Stir the mixture at room temperature until the hydrazine has largely dissolved.

-

Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (5 mL) to the stirred solution. An exotherm will be observed.

-

Once the addition is complete, add acetaldehyde (0.75 mL, 12.0 mmol) dropwise to the reaction mixture.

-

Remove the ice bath and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. Maintain reflux for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

-

After the reaction is complete, cool the mixture to room temperature and then pour it carefully over crushed ice (~100 g) in a beaker.

-

Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield 5-bromo-7-chloro-1H-indole as a solid.

Part II: N-Acetylation to Yield 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone

The final step is the acylation of the indole nitrogen. The indole proton is weakly acidic and can be removed by a suitable base, after which the resulting indolide anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

Principle of N-Acylation

This reaction is a standard nucleophilic acyl substitution. A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is used to deprotonate the indole nitrogen. Sodium hydride is a strong, non-nucleophilic base that provides irreversible deprotonation, often leading to cleaner reactions and higher yields. The resulting sodium indolide then reacts with acetic anhydride. Acetic anhydride is chosen as the acetylating agent due to its high reactivity and the fact that its byproduct, acetic acid, is easily removed.

Detailed Experimental Protocol

Reaction Scheme:

5-Bromo-7-chloro-1H-indole + Acetic Anhydride → [Base] → 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| 5-Bromo-7-chloro-1H-indole | 230.45 | 5.0 | 1.15 g | Intermediate from Part I |

| Sodium Hydride (60% in mineral oil) | 24.00 (as NaH) | 6.0 | 0.24 g | Handle with extreme care; moisture sensitive |

| Tetrahydrofuran (THF), Anhydrous | - | - | 40 mL | Solvent |

| Acetic Anhydride | 102.09 | 5.5 | 0.52 mL | Acetylating agent |

| Ammonium Chloride (Sat. aq.) | - | - | ~50 mL | For quenching |

| Diethyl Ether | - | - | ~100 mL | For extraction |

| Brine (Sat. aq. NaCl) | - | - | ~30 mL | For washing |

| Anhydrous Sodium Sulfate (Na2SO4) | - | - | ~5 g | For drying |

Procedure:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (0.24 g, 6.0 mmol of a 60% dispersion).

-

Wash the NaH with dry hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

-

Add anhydrous THF (20 mL) to the flask.

-

Dissolve the 5-bromo-7-chloro-1H-indole (1.15 g, 5.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the stirred NaH suspension at 0 °C (ice bath).

-

Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

-

After 30 minutes, add acetic anhydride (0.52 mL, 5.5 mmol) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours, or until TLC indicates the complete consumption of the starting indole.

-

Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution (~50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-(5-bromo-7-chloro-1H-indol-1-yl)ethanone.

Overall Synthesis and Workflow Visualization

The entire process, from starting materials to the final product, involves a sequence of reaction, workup, and purification steps.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It is also corrosive. It must be handled under an inert atmosphere. Use a powder funnel for transfers and quench any residual NaH carefully.

-

Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. It is also a strong dehydrating agent. Always add acid to water/solvent slowly, never the other way around.

-

Solvents: Ethanol, THF, diethyl ether, and ethyl acetate are flammable. Keep away from ignition sources. THF can form explosive peroxides upon storage; use only freshly opened or tested solvent.

Conclusion

This guide details a robust and logical two-step synthesis for 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone. By employing the Fischer indole synthesis for the core construction and a standard N-acylation for the final functionalization, this pathway provides a reliable method for accessing this valuable chemical entity. The protocols are designed to be clear and reproducible, providing researchers with a solid foundation for their synthetic endeavors in medicinal chemistry and related fields.

References

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. Available at: [Link]

"1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone" literature review

An In-Depth Technical Guide to 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone, a halogenated indole derivative with significant potential in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the strategic synthesis, physicochemical properties, and prospective applications of this compound, grounded in established chemical principles and field-proven insights.

Introduction: The Significance of Halogenated Indoles in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Halogenation of the indole ring is a well-established strategy to modulate the physicochemical and biological properties of these molecules. The introduction of halogens such as bromine and chlorine can significantly alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] These modifications are crucial in the design of novel therapeutic agents, particularly in oncology, where halogenated indoles have shown promise as inhibitors of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2]

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone is a disubstituted indole that combines the electronic and steric influences of both bromine and chlorine at strategic positions, along with an N-acetyl group that can affect its chemical stability and biological activity. This guide will explore the synthesis and potential of this specific molecule, drawing upon the broader knowledge of halogenated indoles.

Proposed Synthesis of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone

The synthesis of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone can be logically approached in a two-step process: first, the synthesis of the precursor 5-bromo-7-chloro-1H-indole, followed by its N-acetylation.

Step 1: Synthesis of 5-Bromo-7-chloro-1H-indole

Experimental Protocol: Fischer Indole Synthesis of 5-Bromo-7-chloro-1H-indole

Materials:

-

(4-Bromo-2-chlorophenyl)hydrazine hydrochloride

-

Pyruvic acid

-

Glacial acetic acid

-

Ethanol

-

Sodium acetate

-

Hydrochloric acid

Procedure:

-

Hydrazone Formation:

-

Dissolve (4-Bromo-2-chlorophenyl)hydrazine hydrochloride in a mixture of ethanol and water.

-

Add sodium acetate to neutralize the hydrochloride and liberate the free hydrazine.

-

To this solution, add an equimolar amount of pyruvic acid dissolved in ethanol, dropwise, with constant stirring at room temperature.

-

Continue stirring for 2-4 hours to ensure complete formation of the corresponding hydrazone.

-

The precipitated hydrazone can be collected by filtration, washed with cold water, and dried.

-

-

Indolization (Cyclization):

-

Suspend the dried hydrazone in glacial acetic acid.

-

Add a catalytic amount of concentrated hydrochloric acid or another suitable acid catalyst (e.g., zinc chloride).

-

Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The crude 5-bromo-7-chloro-1H-indole-2-carboxylic acid will precipitate. Collect the solid by filtration and wash it with water.

-

-

Decarboxylation:

-

Heat the crude 5-bromo-7-chloro-1H-indole-2-carboxylic acid in a high-boiling point solvent such as quinoline with a copper catalyst to facilitate decarboxylation.

-

The reaction progress can be monitored by the evolution of carbon dioxide.

-

After completion, the reaction mixture is worked up by acidification and extraction with an organic solvent to isolate the 5-bromo-7-chloro-1H-indole.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Step 2: N-Acetylation of 5-Bromo-7-chloro-1H-indole

The N-acetylation of the synthesized 5-bromo-7-chloro-1H-indole is the final step to obtain the target compound. Several methods are available for the N-acetylation of indoles, with the use of acetic anhydride being a common and effective approach.[3] A chemoselective N-acylation using thioesters as a stable acyl source has also been reported and presents a milder alternative.[4]

Experimental Protocol: N-Acetylation using Acetic Anhydride

Materials:

-

5-Bromo-7-chloro-1H-indole

-

Acetic anhydride

-

Anhydrous sodium acetate (as a catalyst)

-

Anhydrous toluene (as a solvent)

Procedure:

-

Reaction Setup:

-

In a dry round-bottom flask, dissolve 5-bromo-7-chloro-1H-indole in anhydrous toluene.

-

Add a stoichiometric excess of acetic anhydride and a catalytic amount of anhydrous sodium acetate.

-

-

Reaction Conditions:

-

Reflux the reaction mixture for 3-6 hours. Monitor the reaction progress by TLC.[3]

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove acetic acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

-

Diagram of the Proposed Synthetic Workflow

Sources

Methodological & Application

Application Notes and Protocols for the Evaluation of Novel Bromodomain Inhibitors: A Case Study with 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization of novel small molecules as potential bromodomain inhibitors. While specific inhibitory activity for the compound 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone has not been extensively reported in publicly available literature, this guide will utilize it as a hypothetical candidate to illustrate the essential workflows and protocols for determining its potential as a bromodomain inhibitor. The methodologies detailed herein are broadly applicable to any novel compound suspected of targeting bromodomains, a class of epigenetic readers implicated in various diseases, including cancer and inflammation.[1][2] This guide will cover the fundamental principles of bromodomain inhibition, detailed step-by-step protocols for robust in vitro and cellular assays, and best practices for data interpretation and visualization.

Introduction: The Rationale for Targeting Bromodomains

Bromodomains are a conserved family of protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[2][3] This interaction is a critical mechanism in the regulation of gene transcription.[4] The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are particularly well-studied epigenetic "readers."[3][5] By recruiting transcriptional machinery to specific gene loci, BET proteins play a pivotal role in controlling the expression of genes involved in cell cycle progression, proliferation, and inflammation.[1][4]

The discovery that BET inhibitors can displace BET proteins from chromatin and consequently downregulate the expression of key oncogenes, such as MYC, has established this protein family as a promising therapeutic target in oncology.[4][5] Small molecule inhibitors, such as the well-characterized JQ1, competitively bind to the acetyl-lysine binding pocket of BET bromodomains, preventing their interaction with chromatin and thereby disrupting their function.[1][2][5] The therapeutic potential of bromodomain inhibitors extends beyond cancer to inflammatory diseases and other conditions.[1][2]

The identification and rigorous characterization of novel bromodomain inhibitors with improved potency, selectivity, and pharmacokinetic properties are of significant interest in drug discovery. This guide outlines a systematic approach to evaluate a hypothetical novel compound, "1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone," for its potential as a bromodomain inhibitor.

The Candidate: 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone

For the purpose of this guide, we will consider 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone as a novel chemical entity emerging from a hypothetical screening campaign or rational design effort. The indole scaffold is a common motif in pharmacologically active compounds, and the specific substitutions of bromo and chloro groups may confer unique binding properties.

Table 1: Physicochemical Properties of the Hypothetical Compound

| Property | Value | Source |

| IUPAC Name | 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone | N/A |

| CAS Number | 1000343-26-9 (for a similar isomer) | [6] |

| Molecular Formula | C10H7BrClNO | [6] |

| Molecular Weight | 272.53 g/mol | Calculated |

| Canonical SMILES | CC(=O)N1C=CC2=C1C(Br)=CC(Cl)=C2 | Hypothetical |

In Vitro Characterization: From Primary Screening to Biophysical Validation

The initial assessment of a potential bromodomain inhibitor involves a series of in vitro assays to determine its binding affinity and selectivity across the bromodomain family.

Primary Screening: High-Throughput Assays

High-throughput screening (HTS) assays are essential for rapidly assessing the inhibitory potential of a compound against one or more bromodomains. Two commonly employed and robust HTS technologies are AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[7][8][9]

The AlphaScreen assay is a bead-based proximity assay that measures the interaction between a bromodomain protein and a biotinylated, acetylated histone peptide.[8][10] Donor and acceptor beads are brought into close proximity when the bromodomain binds to the peptide.[8] Upon laser excitation, the donor bead releases singlet oxygen, which travels to the acceptor bead, resulting in a chemiluminescent signal.[8] A competitive inhibitor will disrupt this interaction, leading to a decrease in the signal.[8]

Protocol 1: AlphaScreen Assay for BRD4(BD1) Inhibition

-

Reagent Preparation:

-

Prepare a 3x BRD assay buffer.[10]

-

Dilute the GST-tagged BRD4(BD1) protein and the biotinylated histone peptide substrate to their optimal concentrations in the assay buffer.

-

Prepare a serial dilution of the test compound, "1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone," in DMSO, followed by a dilution in assay buffer. The final DMSO concentration should not exceed 1%.[10][11][12]

-

-

Assay Plate Setup (384-well format):

-

Add 5 µL of the diluted test compound or control (e.g., JQ1 as a positive control, DMSO as a negative control) to the appropriate wells.

-

Add 5 µL of the diluted BRD4(BD1) protein to all wells.

-

Add 5 µL of the diluted biotinylated histone peptide to all wells.

-

Incubate the plate at room temperature for 30 minutes with gentle shaking.[10]

-

-

Bead Addition:

-

Dilute the AlphaLISA GSH acceptor beads and AlphaScreen Streptavidin-conjugated donor beads in the detection buffer.[10][11]

-

Add 5 µL of the diluted acceptor beads to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add 5 µL of the diluted donor beads to each well.

-

Incubate for another 60 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Read the plate on an AlphaScreen-capable microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

TR-FRET assays measure the proximity of a donor and an acceptor fluorophore.[13] In a typical setup for bromodomain inhibitor screening, a europium-labeled bromodomain (donor) binds to a biotinylated acetylated peptide, which is in turn bound by an APC-labeled streptavidin (acceptor).[13][14][15] When the donor and acceptor are in close proximity, excitation of the europium chelate results in energy transfer to the APC, which then emits light at a specific wavelength.[15] An inhibitor disrupts this interaction, leading to a loss of the FRET signal.[13][14]

Protocol 2: TR-FRET Assay for BRD4(BD1) Inhibition

-

Reagent Preparation:

-

Prepare 1x TR-FRET assay buffer.[15]

-

Dilute the Europium-labeled BRD4(BD1), biotinylated acetylated peptide, and APC-labeled avidin to their working concentrations in the assay buffer.

-

Prepare a serial dilution of "1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone" as described in the AlphaScreen protocol.

-

-

Assay Plate Setup (384-well format):

-

Add 10 µL of the diluted test compound or controls.

-

Add a 10 µL mixture of the Europium-labeled BRD4(BD1) and the biotinylated peptide.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of the APC-labeled avidin.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate using a TR-FRET-compatible microplate reader, with excitation at approximately 340 nm and emission at 620 nm and 665 nm.[14]

-

Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm).

-

Determine the IC50 value from the dose-response curve.

-

Secondary Validation: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event.[16] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16][17] ITC is a label-free method, measuring the interaction of unmodified binding partners in their native states.[16]

Protocol 3: ITC Measurement of Compound Binding to BRD4(BD1)

-

Sample Preparation:

-

Dialyze the purified BRD4(BD1) protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Dissolve "1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone" in the final dialysis buffer. The DMSO concentration should be identical in both the protein and compound solutions and kept to a minimum (<5%).

-

-

ITC Experiment Setup:

-

Load the BRD4(BD1) solution (e.g., 20-50 µM) into the sample cell of the calorimeter.

-

Load the compound solution (e.g., 200-500 µM) into the injection syringe.

-

Set the experimental parameters, including temperature (typically 25 °C), stirring speed, injection volume, and spacing between injections.

-

-

Data Acquisition and Analysis:

-

Perform an initial injection, which is typically discarded from the analysis.

-

Carry out a series of subsequent injections (e.g., 19 injections of 2 µL each).

-

A control experiment titrating the compound into the buffer alone should be performed to determine the heat of dilution.

-

Subtract the heat of dilution from the experimental data.

-

Integrate the area of each injection peak and plot it against the molar ratio of the ligand to the protein.[17]

-

Fit the resulting isotherm to a suitable binding model (e.g., a one-site binding model) to determine the KD, n, ΔH, and ΔS.[17]

-

Table 2: Hypothetical In Vitro Characterization Data

| Assay | Target | Result (Hypothetical) |

| AlphaScreen | BRD4(BD1) | IC50 = 500 nM |

| TR-FRET | BRD4(BD1) | IC50 = 650 nM |

| ITC | BRD4(BD1) | KD = 450 nM |

| Selectivity Panel (AlphaScreen) | BRD2(BD1) | IC50 = 1.2 µM |

| BRD3(BD1) | IC50 = 1.5 µM | |

| CREBBP | IC50 > 10 µM |

Cellular Characterization: Assessing Target Engagement and Biological Function

While in vitro assays confirm direct binding, cellular assays are crucial to determine if a compound can engage its target in a biological context and elicit a functional response.[18]

Cellular Target Engagement

A cellular thermal shift assay (CETSA) or related techniques can be used to confirm that the compound binds to the target protein within cells. However, a more direct measure of bromodomain inhibitor activity in cells is to assess its ability to displace the bromodomain-containing protein from chromatin.

Protocol 4: Chromatin Immunoprecipitation (ChIP) followed by qPCR

-

Cell Treatment:

-

Culture a relevant cell line (e.g., a human cancer cell line known to be sensitive to BET inhibitors, such as MV4-11) to approximately 80% confluency.

-

Treat the cells with varying concentrations of "1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone," a positive control (JQ1), and a vehicle control (DMSO) for a defined period (e.g., 4-6 hours).

-

-

Chromatin Preparation:

-

Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the crosslinking reaction with glycine.

-

Harvest the cells, lyse them, and sonicate the nuclear pellet to shear the chromatin into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight with an antibody specific for the target bromodomain (e.g., anti-BRD4).

-

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

DNA Purification and Analysis:

-

Reverse the crosslinks by heating.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a column-based method.

-

Perform quantitative PCR (qPCR) using primers for the promoter region of a known BET target gene (e.g., MYC).

-

-

Data Analysis:

-

Quantify the amount of immunoprecipitated DNA relative to the input chromatin.

-

A potent inhibitor will cause a dose-dependent decrease in the amount of BRD4 bound to the MYC promoter.[19]

-

Downstream Functional Assays

The functional consequence of bromodomain inhibition is typically a change in gene expression.

Protocol 5: Gene Expression Analysis by RT-qPCR

-

Cell Treatment and RNA Extraction:

-

Treat cells with the test compound as described for the ChIP assay.

-

Harvest the cells and extract total RNA using a suitable kit.

-

-

cDNA Synthesis and qPCR:

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for target genes (e.g., MYC) and a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Data Analysis:

-

Calculate the relative change in gene expression using the ΔΔCt method.

-

A successful inhibitor will lead to a dose-dependent downregulation of MYC expression.

-

Data Interpretation and Reporting

A comprehensive report on a novel bromodomain inhibitor should include:

-

In Vitro Potency: Clearly stated IC50 and/or KD values from multiple assays.

-

Selectivity Profile: A table comparing the potency against a panel of bromodomains to assess selectivity.

-

Cellular Activity: Dose-response curves for target engagement (ChIP-qPCR) and downstream functional effects (RT-qPCR).

-

Structure-Activity Relationships (SAR): If multiple analogs are tested, discuss how chemical modifications affect activity.

Conclusion

The systematic application of the biochemical, biophysical, and cellular assays outlined in this guide provides a robust framework for the characterization of novel bromodomain inhibitors. By employing "1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone" as a hypothetical example, we have detailed the necessary steps to progress from an initial hit to a well-validated lead compound. This structured approach, grounded in established methodologies, ensures the generation of high-quality, reproducible data essential for advancing drug discovery programs targeting this important class of epigenetic readers.

References

-

Reaction Biology. Bromodomain Assay Service (Reader Domain Assays). Available from: [Link]

-

Garnier, J. M., et al. (2014). The mechanisms behind the therapeutic activity of BET bromodomain inhibition. Frontiers in Pharmacology, 5, 236. Available from: [Link]

-

AMSBIO. BRD4 (BD1) Inhibitor Screening Assay Kit. Available from: [Link]

-

BPS Bioscience. BRD4 (BD2) Inhibitor Screening Assay Kit. Available from: [Link]

-

Philpott, M., et al. (2014). A bead-based proximity assay for BRD4 ligand discovery. Current Protocols in Chemical Biology, 6(3), 195-213. Available from: [Link]

-

Synapse. (2024). What are BRDT inhibitors and how do they work? Available from: [Link]

-

West Bioscience. BRD2 (BD2) Inhibitor Screening Assay Kit. Available from: [Link]

-

Wikipedia. BET inhibitor. Available from: [Link]

-

Synapse. (2024). What are BRD4 inhibitors and how do they work? Available from: [Link]

-

Zhang, X., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science, 4(1), 221-230. Available from: [Link]

-

Petretich, M., et al. (2015). Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery. Epigenetics & Chromatin, 8, 37. Available from: [Link]

-

BPS Bioscience. BRD4 (BD1+BD2) TR-FRET Assay Kit. Available from: [Link]

-

BPS Bioscience. BRD3 (BD2) Inhibitor Screening Assay Kit. Available from: [Link]

-

Kalesh, K. A., et al. (2020). Bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR. Nucleic Acids Research, 48(12), 6545-6559. Available from: [Link]

-

Reaction Biology. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader. Available from: [Link]

-

Zhao, L., et al. (2019). Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. RSC Medicinal Chemistry, 10(11), 1836-1843. Available from: [Link]

-

ResearchGate. Isothermal titration calorimetry (ITC) measurements for the ATAD2... Available from: [Link]

-

Ebrahimi, M., et al. (2019). High-Precision Isothermal Titration Calorimetry with Automated Peak-Shape Analysis. Analytical Chemistry, 91(15), 10189-10196. Available from: [Link]

-

American Laboratory. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. Available from: [Link]

-

Theodoulou, N. H., et al. (2016). The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition. Journal of Medicinal Chemistry, 59(4), 1425-1439. Available from: [Link]

-

Wu, J., et al. (2018). Validation of Bromodomain and Extraterminal proteins as therapeutic targets in neurofibromatosis type 2. Oncotarget, 9(10), 9036-9048. Available from: [Link]

-

Zhang, G., et al. (2018). Bromodomain Inhibitors and Therapeutic Applications. Medicinal Research Reviews, 38(6), 1859-1903. Available from: [Link]

-

Schleiff, M., et al. (2016). BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. ACS Medicinal Chemistry Letters, 7(10), 933-938. Available from: [Link]

-

Chodaparambil, J. V., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 882. Available from: [Link]

-

Reaction Biology. ITC Assay Service for Drug Discovery. Available from: [Link]

-

Lou, T., et al. Organic Syntheses Procedure. Available from: [Link]

-

Hewings, D. S., et al. (2011). Fragment-based discovery of bromodomain inhibitors part 1. Journal of Medicinal Chemistry, 54(19), 6761-6770. Available from: [Link]

-

Špaček, P., et al. (2020). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Molecules, 25(18), 4283. Available from: [Link]

-

Organic Chemistry Portal. Indanone synthesis. Available from: [Link]

- Google Patents. CN109081840B - Preparation method of 5-bromo-7-azaindole.

-

American Elements. Enzymes & Inhibitors. Available from: [Link]

Sources

- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are BRDT inhibitors and how do they work? [synapse.patsnap.com]

- 3. academic.oup.com [academic.oup.com]

- 4. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 5. BET inhibitor - Wikipedia [en.wikipedia.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. reactionbiology.com [reactionbiology.com]

- 8. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epigenie.com [epigenie.com]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. westbioscience.com [westbioscience.com]

- 13. caymanchem.com [caymanchem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. americanlaboratory.com [americanlaboratory.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Validation of Bromodomain and Extraterminal proteins as therapeutic targets in neurofibromatosis type 2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: In Vitro Evaluation of "1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone" in Cancer Cell Lines

Introduction: The Therapeutic Potential of Indole Derivatives in Oncology

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique physicochemical properties have made it a favorable platform for the design and development of novel anti-cancer agents.[1][2] Various indole derivatives have demonstrated significant anti-proliferative activity through diverse mechanisms, including the inhibition of key cellular targets like Epidermal Growth Factor Receptors (EGFR), histone deacetylases (HDACs), kinases, DNA topoisomerases, and tubulin.[1][2][3][4] Given this precedent, the evaluation of novel substituted indoles, such as "1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone," is a rational approach in the quest for new cancer therapeutics.

These application notes provide a comprehensive framework for the in vitro assessment of "1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone" (hereafter referred to as Compound X) against various cancer cell lines. The protocols herein are designed to be robust and reproducible, enabling researchers to elucidate the compound's cytotoxic and cytostatic effects, as well as its impact on key cancer-related cellular processes such as apoptosis, cell cycle progression, and cell migration.

Experimental Workflow for In Vitro Evaluation

The systematic evaluation of a novel compound involves a tiered approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies. The following workflow provides a logical sequence for characterizing the anti-cancer potential of Compound X.

Caption: A tiered experimental workflow for the in vitro evaluation of Compound X.

Part 1: Cytotoxicity Assessment

The initial step in evaluating a potential anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT and Sulforhodamine B (SRB) assays are robust, colorimetric methods widely used for this purpose.

MTT Assay: Measuring Metabolic Activity

The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Compound X in culture medium. After 24 hours, remove the old medium and add 100 µL of the various concentrations of Compound X to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6][7]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6] Mix gently to ensure complete solubilization.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Sulforhodamine B (SRB) Assay: Measuring Cellular Protein Content

The SRB assay is a colorimetric assay that quantifies cell number based on the binding of the SRB dye to basic amino acid residues of cellular proteins under mildly acidic conditions.[8][9] This assay is less susceptible to interference from compounds that affect mitochondrial function.

Protocol: SRB Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the 48-72 hour incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C to fix the cells.[10]

-

Washing: Discard the supernatant and wash the plates five times with tap water. Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[8]

-

Removal of Unbound Dye: Discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Hypothetical Data: IC₅₀ Values of Compound X

| Cell Line | Cancer Type | Compound X IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 | 0.9 |

| A549 | Lung Carcinoma | 12.3 | 1.2 |

| HCT116 | Colorectal Carcinoma | 6.2 | 0.7 |

Part 2: Mechanistic Studies

Once the cytotoxic potential of Compound X is established, the next step is to investigate the underlying mechanisms of its anti-cancer activity.

Apoptosis Assay: Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by FITC-labeled Annexin V.[12] PI is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13]

Protocol: Annexin V/PI Staining

-

Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its IC₅₀ concentration for 24-48 hours. Include untreated and positive controls.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI staining solution.[14]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

Caption: Signaling pathway of apoptosis detection using Annexin V and PI.

Cell Cycle Analysis

Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Cell cycle analysis using flow cytometry with propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][16]

Protocol: Cell Cycle Analysis by PI Staining

-

Cell Treatment: Seed cells and treat with Compound X at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Collect all cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C or for at least 2 hours on ice.[17]

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[17]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

Hypothetical Data: Cell Cycle Distribution in HCT116 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 55.2 | 28.1 | 16.7 |

| Compound X (6.2 µM) | 25.8 | 15.3 | 58.9 |

This hypothetical data suggests that Compound X induces G2/M phase arrest in HCT116 cells.

Cell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The wound healing (scratch) assay and the Transwell invasion assay are two common methods to assess these processes in vitro.

This assay measures the collective migration of cells to close a "wound" created in a confluent cell monolayer.[18][19]

Protocol: Wound Healing Assay

-

Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to 90-100% confluency.

-

Create the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[20]

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing a sub-lethal concentration of Compound X (e.g., IC₅₀/4) to the wells.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

-

Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

This assay assesses the ability of cells to invade through a basement membrane matrix, mimicking the invasion of the extracellular matrix.[21][22]

Protocol: Transwell Invasion Assay

-

Chamber Preparation: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.[23]

-

Cell Seeding: Resuspend cancer cells in serum-free medium containing a sub-lethal concentration of Compound X and seed them into the upper chamber of the Transwell inserts.

-

Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion.

-

Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with 70% ethanol and stain with a solution like 0.1% crystal violet.[23]

-

Quantification: Count the number of stained, invaded cells in several microscopic fields and calculate the average.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of "1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone" as a potential anti-cancer agent. The data generated from these assays will offer critical insights into its cytotoxicity, mechanism of action, and effects on cancer cell motility. Positive results from this comprehensive in vitro evaluation would warrant further investigation, including in vivo studies in animal models and efforts to identify its specific molecular targets. The diverse biological activities of indole derivatives suggest that Compound X could represent a promising new lead in cancer drug discovery.[24]

References

-

Anti-Tumor Activity of Indole: A Review. (2024). Bentham Science Publisher. Available at: [Link]

-

Anti-Tumor Activity of Indole: A Review | Request PDF. (n.d.). ResearchGate. Available at: [Link]

-

Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI. Available at: [Link]

-

Recent advances in antitumor indole-chalcone derivatives: a mini review. (2025). European Journal of Pharmacology. Available at: [Link]

-

Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). ResearchGate. Available at: [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

-

Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2025). PMC - NIH. Available at: [Link]

-

Transwell In Vitro Cell Migration and Invasion Assays. (n.d.). PMC - NIH. Available at: [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. Available at: [Link]

-

Sulforhodamine B colorimetric assay for cytoxicity screening. (2025). ResearchGate. Available at: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (n.d.). Beilstein Journals. Available at: [Link]

-

In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Invasion Assay Protocol. (n.d.). SnapCyte. Available at: [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Available at: [Link]

-

Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center. Available at: [Link]

-

Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). Nature Protocols. Available at: [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). PMC. Available at: [Link]

-

Wound Healing and Migration Assays. (n.d.). ibidi. Available at: [Link]

-

Transwell Cell Migration and Invasion Assay Guide. (n.d.). Corning. Available at: [Link]

- Scratch Assay protocol. (n.d.). Unknown Source.

- In vitro antitumor activity (NCI, USA) [SRB procedure]. (n.d.). Unknown Source.

-

Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. Available at: [Link]

-

Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024). RSC Publishing. Available at: [Link]

- How to do Wound Healing (Scratch)

-

Cell Cycle Analysis By Flow Cytometry. (2023). YouTube. Available at: [Link]

-

Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Available at: [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Available at: [Link]

-

Cell Migration, Chemotaxis and Invasion Assay Protocol. (n.d.). ResearchGate. Available at: [Link]

-

The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. Available at: [Link]

-

A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. (2017). JoVE. Available at: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. rsc.org [rsc.org]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - CH [thermofisher.com]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. Wound healing assay | Abcam [abcam.com]

- 19. clyte.tech [clyte.tech]

- 20. med.virginia.edu [med.virginia.edu]

- 21. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. snapcyte.com [snapcyte.com]

- 24. Recent advances in antitumor indole-chalcone derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Investigation of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone in Prostate Cancer Research

Introduction: Rationale for Investigating a Novel Indole Derivative in Prostate Cancer

Prostate cancer remains a significant global health challenge, with a pressing need for novel therapeutic strategies, particularly for advanced and castration-resistant forms of the disease (CRPC).[1] The indole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer properties.[2][3] Indole derivatives have demonstrated the ability to modulate critical oncogenic pathways, overcome drug resistance, and exhibit multi-targeted regulatory capabilities, making them a fertile ground for drug discovery in oncology.[1][3]

This document outlines a comprehensive research framework for the investigation of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone , a novel, rationally designed indole analogue. While direct studies on this specific compound are not yet published, its structural similarity to other biologically active 1-(1H-indol-1-yl)ethanone derivatives suggests a high probability of activity against prostate cancer. Specifically, existing research on similar core structures has identified potent inhibition of the CREB-binding protein (CBP) and its homolog EP300 as a key mechanism of action.[4] These proteins are critical co-activators of androgen receptor (AR) signaling, a primary driver of prostate cancer proliferation.

Therefore, we hypothesize that 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone will act as a CBP/EP300 bromodomain inhibitor, leading to the suppression of AR-mediated gene transcription and subsequent inhibition of prostate cancer cell growth. These application notes provide a detailed roadmap for the preclinical evaluation of this compound, from initial in vitro characterization to mechanistic validation.

Hypothesized Mechanism of Action: Inhibition of CBP/EP300-Mediated Androgen Receptor Signaling

The androgen receptor (AR) is a ligand-activated transcription factor that is central to the growth and survival of prostate cancer cells, even in the castration-resistant state. For the AR to effectively drive the transcription of pro-proliferative genes like Prostate-Specific Antigen (PSA), it requires the recruitment of co-activator proteins, prominent among which are the histone acetyltransferases CBP and EP300.[4] These co-activators possess a bromodomain, a protein module that recognizes and binds to acetylated lysine residues on histones, facilitating chromatin remodeling and gene transcription.

We propose that 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone functions by competitively binding to the acetyl-lysine binding pocket of the CBP/EP300 bromodomain. This inhibitory action is expected to prevent the recruitment of the AR transcriptional complex to target gene promoters, thereby downregulating the expression of AR-dependent genes (e.g., PSA, TMPRSS2) and oncogenes like c-Myc.[4] This disruption of the AR signaling axis is anticipated to result in cell cycle arrest and a potent anti-proliferative effect in prostate cancer cells.

Caption: Hypothesized signaling pathway of the compound's action.

Experimental Protocols: A Step-by-Step Guide for Preclinical Evaluation

This section details the essential protocols for a comprehensive initial investigation of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone .

Part A: In Vitro Efficacy and Mechanistic Validation

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound across a panel of relevant prostate cancer cell lines.

-

Rationale: The CellTiter-Glo® assay is a robust method that quantifies ATP, an indicator of metabolically active cells. Its luminescent output provides a high signal-to-noise ratio and a broad dynamic range. We select a panel of cell lines to assess efficacy in different prostate cancer subtypes:

-

Step-by-Step Methodology:

-

Cell Culture & Seeding: Culture prostate cancer cells in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO2 humidified incubator. Trypsinize and count cells using a hemocytometer or automated cell counter. Seed 3,000-5,000 cells per well in 90 µL of media into a 96-well, opaque-walled plate suitable for luminescence readings. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone in DMSO. Perform a serial dilution in culture media to create 2X working solutions. A typical final concentration range for screening would be 0.01 µM to 100 µM.

-

Cell Treatment: Add 10 µL of the 2X compound working solutions to the appropriate wells (in triplicate). Add 10 µL of media with 0.1% DMSO to control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2. This duration allows for multiple cell doublings, providing a robust window to observe anti-proliferative effects.

-

Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

-

Signal Development: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data by setting the DMSO control wells as 100% viability and wells with no cells as 0%. Plot the normalized data against the log of the compound concentration and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) using software like GraphPad Prism to determine the IC50 value.

-

Caption: Experimental workflow for the CellTiter-Glo® viability assay.

This protocol validates whether the compound engages its hypothesized target (CBP/EP300) by observing downstream effects on the AR signaling pathway.

-

Rationale: Western blotting allows for the semi-quantitative analysis of specific protein expression levels. By treating cells with the compound at concentrations around its IC50 value, we can determine if it modulates the levels of key proteins in the AR pathway, providing mechanistic evidence.

-

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed LNCaP or 22Rv1 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone at 0.5X, 1X, and 2X the predetermined IC50 value for 24-48 hours. Include a DMSO vehicle control.

-

Protein Extraction: Aspirate media, wash cells twice with ice-cold PBS. Lyse the cells directly in the plate by adding 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Lysate Clarification & Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-15% polyacrylamide gel. Run the gel until adequate separation is achieved. Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C on a shaker. Key primary antibodies include: anti-PSA, anti-AR, anti-c-Myc, and anti-CBP. Use anti-β-Actin or anti-GAPDH as a loading control.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of target proteins to the loading control to compare relative expression levels across treatments. A dose-dependent decrease in PSA, AR, and c-Myc would support the hypothesized mechanism.

-

Expected Data and Interpretation

Based on published data for structurally related CBP/EP300 inhibitors, we can project potential outcomes for this novel compound.[4]

| Cell Line | Prostate Cancer Subtype | Expected IC50 Range (µM) | Interpretation |

| LNCaP | Androgen-Sensitive | 0.1 - 1.5 | High potency expected due to strong reliance on AR signaling. |

| 22Rv1 | Castration-Resistant (AR-V7+) | 0.5 - 5.0 | High potency would indicate efficacy against AR splice variants, a key resistance mechanism. |

| PC-3 | Androgen-Independent | > 20 | Lower potency is expected as this line is AR-negative. Activity here may suggest off-target effects. |

| DU145 | Androgen-Independent | > 20 | Similar to PC-3, lower potency is expected due to AR-negativity. |

Table 1: Hypothetical IC50 values for 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone in prostate cancer cell lines based on data from related compounds.

References

- Choi, Y., et al. (2025). Prostate cancer-selective anticancer action of an oxindole derivative via HO-1-mediated disruption of metabolic reprogramming. Chemico-Biological Interactions.

- Pan, B., et al. (2026). Current landscape and therapeutic prospects of indole hybrids for prostate cancer treatment: A mini-review. European Journal of Medicinal Chemistry.

- Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry.

- Gomes, S.L., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI.

- Cidad, P., et al. (Date not available). Identification of a novel 2-oxindole fluorinated derivative as in vivo antitumor agent for prostate cancer acting via AMPK activation. NIH.

- Marrazzo, A., et al. (Date not available). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. PMC - PubMed Central.

- Al-Ostoot, F.H., et al. (Date not available). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC - NIH.

Sources

- 1. Current landscape and therapeutic prospects of indole hybrids for prostate cancer treatment: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a novel 2-oxindole fluorinated derivative as in vivo antitumor agent for prostate cancer acting via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for "1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone" in Fragment-Based Drug Design

Introduction: The Strategic Advantage of Halogenated Indole Fragments in Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] The core principle of FBDD is to screen low molecular weight compounds (typically <250 Da) that, despite their weak initial binding affinity, can be efficiently optimized into potent drug candidates.[1][3] The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and approved drugs due to its versatile biological activities.[4][5][6] When incorporated into an FBDD strategy, indole fragments offer a robust starting point for exploring chemical space.[7]

This guide focuses on a specific, strategically designed fragment, 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone . While this exact molecule may not be extensively documented, its architecture represents a class of halogenated N-acetyl indoles designed for maximal utility in FBDD. The N-acetyl group provides a handle for probing interactions with target proteins, while the distinct halogenation pattern at the 5- and 7-positions offers several key advantages:

-

Modulation of Physicochemical Properties: Halogens can significantly influence a molecule's lipophilicity, acidity, and metabolic stability.[8]

-

Vectors for Chemical Elaboration: The bromine and chlorine atoms serve as versatile synthetic handles for subsequent hit-to-lead optimization.

-

Halogen Bonding: The bromine and, to a lesser extent, chlorine atoms can participate in halogen bonding, a specific and directional non-covalent interaction with electron-donating atoms in a protein's binding site, which can significantly enhance binding affinity and selectivity.[9]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of this class of fragments in an FBDD campaign, from initial screening to lead optimization.

Physicochemical Properties and Rationale for Use

The utility of a fragment is intrinsically linked to its physicochemical properties. Below is a table of predicted and analogous properties for "1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone", based on data for structurally similar compounds like 4-Bromo-7-chloro-1H-indole.[10]

| Property | Predicted/Analogous Value | Rationale for FBDD |

| Molecular Weight | ~276.5 g/mol | Within the typical range for fragments, allowing for significant growth in molecular weight during optimization. |

| LogP | ~3.0 - 3.5 | Provides a balance between aqueous solubility for screening and lipophilicity for cell permeability. |

| Hydrogen Bond Donors | 0 | The N-H of the indole is acetylated, removing a hydrogen bond donor and allowing for focused probing of other interactions. |

| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | The acetyl group's carbonyl can form key hydrogen bonds in a binding pocket. |

| Rotatable Bonds | 1 | Low conformational flexibility increases the likelihood of a favorable binding entropy. |

The deliberate N-acetylation and di-halogenation pattern make this fragment a highly valuable tool. The N-acetyl group blocks the common N-H hydrogen bond donor site of the indole, forcing the fragment to explore other binding modes and potentially revealing less obvious interaction points. The bromine at position 5 and chlorine at position 7 provide two distinct and chemically addressable vectors for optimization, allowing for the exploration of different exit vectors from the binding pocket.

Proposed Synthesis of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone

A plausible synthetic route can be devised based on established indole synthesis methodologies, such as the Fischer indole synthesis, followed by halogenation and N-acetylation.[11] The synthesis of related halogenated indoles has been described in various patents and publications.[12][13][14]

Scheme 1: Proposed Synthetic Route

Caption: Proposed synthesis of the target fragment.

Application in a Fragment-Based Drug Design Workflow

The following protocols outline a typical FBDD cascade using "1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone" as a representative fragment.

FBDD Workflow Overview

Caption: A typical FBDD workflow.

Protocol 1: Primary Screening using Thermal Shift Assay (TSA)

TSA is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.

Objective: To identify fragments that cause a significant thermal shift (ΔTm) in the melting temperature of the target protein.

Materials:

-

Target protein (e.g., 0.1 mg/mL in a suitable buffer like 100 mM HEPES, 150 mM NaCl, pH 7.5)

-

SYPRO Orange dye (5000x stock in DMSO)

-

Fragment stock solution (e.g., 100 mM in DMSO)

-

96- or 384-well qPCR plates

Procedure:

-

Preparation of Master Mix: Prepare a master mix containing the target protein and SYPRO Orange dye. For a 20 µL final reaction volume, mix 10 µL of 2x protein stock with 0.2 µL of 50x SYPRO Orange (diluted from 5000x stock).

-

Fragment Dispensing: Dispense 100 nL of the fragment stock solution into the wells of the qPCR plate to achieve a final concentration of 500 µM. Include DMSO-only controls.

-

Reaction Assembly: Add 19.9 µL of the protein/dye master mix to each well.

-

Plate Sealing and Centrifugation: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

-

Data Collection: Place the plate in a real-time PCR instrument. Run a melt curve analysis, typically from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.

-

Data Analysis: Determine the melting temperature (Tm) for each well by fitting the unfolding transition to a Boltzmann equation. A ΔTm of > 2 standard deviations above the mean of the DMSO controls is considered a potential hit.

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the binding affinity and kinetics of fragment-protein interactions in real-time.[15]

Objective: To confirm the binding of hits from the primary screen and determine their dissociation constant (KD).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

-

Fragment serial dilutions

Procedure:

-

Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol. Aim for an immobilization level of ~10,000 Response Units (RU).

-

Fragment Binding Analysis:

-

Prepare serial dilutions of the fragment in running buffer (e.g., from 1 mM down to 1 µM).

-

Inject the fragment solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

-

Regenerate the surface between injections if necessary.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell to correct for bulk refractive index changes.

-

Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the KD. Hits are typically in the high µM to low mM range for fragments.

-

Hit-to-Lead Optimization: From Fragment to Potent Inhibitor

Once a fragment like "1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone" is validated and its binding mode is determined by X-ray crystallography, the hit-to-lead optimization phase begins.[3] The halogen atoms are critical for this process.

Strategies for Fragment Growth

The bromine and chlorine atoms provide ideal vectors for synthetic elaboration using well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Caption: Hit-to-lead optimization strategies.

Example Protocol: Suzuki Coupling at the C5-Bromo Position

Objective: To synthesize a small library of analogs by introducing aryl or heteroaryl groups at the 5-position to probe for new interactions and improve potency.

Materials:

-